molecular formula C13H13NO3S B12064143 2-(4-Methoxybenzene-1-sulfonyl)aniline CAS No. 61174-32-1

2-(4-Methoxybenzene-1-sulfonyl)aniline

Cat. No.: B12064143
CAS No.: 61174-32-1
M. Wt: 263.31 g/mol
InChI Key: CSFKBRKMUJANAJ-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- is an organic compound with the molecular formula C13H13NO3S It is a derivative of benzenamine (aniline) where the amino group is substituted with a 2-[(4-methoxyphenyl)sulfonyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- typically involves the sulfonylation of 2-aminobenzenesulfonamide with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxy group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-[(4-methoxyphenyl)sulfonyl]-: Similar structure but with the sulfonyl group at the 4-position.

    Benzenamine, 4-[2-(4-methoxyphenyl)-5-oxazolyl]-: Contains an oxazole ring instead of a sulfonyl group.

    Benzenamine, 4-[(4-bromophenyl)sulfonyl]-: Similar structure but with a bromine atom instead of a methoxy group.

Uniqueness

Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- is unique due to the specific positioning of the sulfonyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and binding interactions, making it a valuable compound for various applications.

Properties

CAS No.

61174-32-1

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfonylaniline

InChI

InChI=1S/C13H13NO3S/c1-17-10-6-8-11(9-7-10)18(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3

InChI Key

CSFKBRKMUJANAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

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